molecular formula C24H18F2N2OS2 B12796971 4,5-Bis((4-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone CAS No. 5273-37-0

4,5-Bis((4-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone

Cat. No.: B12796971
CAS No.: 5273-37-0
M. Wt: 452.5 g/mol
InChI Key: ACBLMAQGOOZVGH-UHFFFAOYSA-N
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Description

4,5-Bis((4-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is a synthetic organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of two 4-fluorobenzylthio groups attached to the pyridazinone core, along with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis((4-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone typically involves the reaction of 4-fluorobenzyl mercaptan with a suitable pyridazinone precursor. One common method includes the use of potassium carbonate as a base in a solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the thiol group of 4-fluorobenzyl mercaptan attacks the electrophilic carbon of the pyridazinone precursor, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis((4-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Thiols: Formed through reduction reactions.

    Substituted Aromatics: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

4,5-Bis((4-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-Bis((4-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Bis((4-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is unique due to the presence of both fluorobenzylthio groups and a phenyl group attached to the pyridazinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

5273-37-0

Molecular Formula

C24H18F2N2OS2

Molecular Weight

452.5 g/mol

IUPAC Name

4,5-bis[(4-fluorophenyl)methylsulfanyl]-2-phenylpyridazin-3-one

InChI

InChI=1S/C24H18F2N2OS2/c25-19-10-6-17(7-11-19)15-30-22-14-27-28(21-4-2-1-3-5-21)24(29)23(22)31-16-18-8-12-20(26)13-9-18/h1-14H,15-16H2

InChI Key

ACBLMAQGOOZVGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC=C(C=C3)F)SCC4=CC=C(C=C4)F

Origin of Product

United States

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